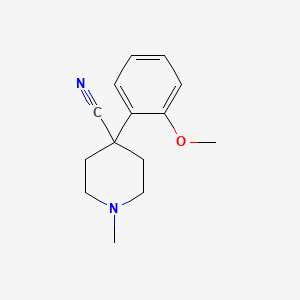
4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the piperidine ring, along with a nitrile group at the fourth position. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with 1-methylpiperidine in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to a cyanation reaction using a cyanating agent like sodium cyanide to introduce the nitrile group . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, including the use of catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interaction with various biological targets.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound .
Comparación Con Compuestos Similares
4-(2-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a methoxyphenyl group and exhibit similar pharmacological activities.
Trazodone: A well-known piperazine derivative used as an antidepressant, which shares structural similarities with the compound .
Naftopidil and Urapidil: These are alpha1-adrenergic receptor antagonists with structural similarities to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which may confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)-1-methylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H18N2O/c1-16-9-7-14(11-15,8-10-16)12-5-3-4-6-13(12)17-2/h3-6H,7-10H2,1-2H3 |
Clave InChI |
YNDKJIJDXPEOPM-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C#N)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene](/img/structure/B13860640.png)
![ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B13860646.png)



![sodium;(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoate](/img/structure/B13860666.png)



